Pyrano(2,3-c)pyrazol-6-one, 2,3,4-trimethyl-
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Overview
Description
Pyrano(2,3-c)pyrazol-6-one, 2,3,4-trimethyl-: is a heterocyclic compound that features a fused pyran and pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrano(2,3-c)pyrazol-6-one, 2,3,4-trimethyl- typically involves multicomponent reactions. One common method is the one-pot synthesis, which includes the reaction of hydrazine hydrate, ethyl acetoacetate, aromatic aldehydes, and Meldrum’s acid or barbituric acid under catalytic conditions . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles. Techniques such as microwave and ultrasound-assisted synthesis, along with the use of benign catalysts and biodegradable composites, are utilized to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Pyrano(2,3-c)pyrazol-6-one, 2,3,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the pyrazole ring, leading to the formation of dihydropyrano derivatives.
Substitution: Substitution reactions, especially at the methyl groups, can yield a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrano(2,3-c)pyrazol-6-one derivatives, which can exhibit different biological activities .
Scientific Research Applications
Pyrano(2,3-c)pyrazol-6-one, 2,3,4-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Pyrano(2,3-c)pyrazol-6-one, 2,3,4-trimethyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Pyrano(2,3-c)pyrazole: This compound shares a similar core structure but lacks the trimethyl substitution.
Pyrazolopyranopyrimidines: These compounds have an additional pyrimidine ring fused to the pyrano and pyrazole rings.
Uniqueness: Pyrano(2,3-c)pyrazol-6-one, 2,3,4-trimethyl- is unique due to its specific trimethyl substitution, which can enhance its biological activity and modify its chemical properties compared to other similar compounds .
Properties
CAS No. |
87343-65-5 |
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Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2,3,4-trimethylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C9H10N2O2/c1-5-4-7(12)13-9-8(5)6(2)11(3)10-9/h4H,1-3H3 |
InChI Key |
ZHAWTLHEYWFLLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=NN(C(=C12)C)C |
Origin of Product |
United States |
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